molecular formula C20H30N4O2 B5597995 (1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5597995
M. Wt: 358.5 g/mol
InChI Key: BIJSYVSOHOUKLF-ZWKOTPCHSA-N
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Description

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropylmethyl group, and the attachment of the 3,5-dimethylpyrazol-1-yl butanoyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: shares structural similarities with other bicyclic compounds and pyrazole derivatives.

    Cephalexin: An antibiotic with a different core structure but similar functional groups.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator with a different core but similar reactivity.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both cyclopropylmethyl and pyrazole groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[322]nonan-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-14-10-15(2)24(21-14)9-3-4-19(25)22-12-17-7-8-18(13-22)23(20(17)26)11-16-5-6-16/h10,16-18H,3-9,11-13H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJSYVSOHOUKLF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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